(5Z)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dichloroanilino)-1,3-thiazol-4-one
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Overview
Description
The compound 5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of various functional groups, including a benzodioxole, a pyrrole, and a thiazolidinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the benzodioxole and pyrrole derivatives, followed by their condensation with the thiazolidinone moiety.
Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Formation of Pyrrole Derivative: The pyrrole ring can be synthesized through a Pd-catalyzed C-N cross-coupling reaction.
Condensation Reaction: The final step involves the condensation of the benzodioxole and pyrrole intermediates with the thiazolidinone moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:
1,3-Benzodioxole Derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities.
Pyrrole Derivatives: Compounds with the pyrrole ring are known for their diverse biological activities.
Thiazolidinone Derivatives: These compounds are studied for their potential therapeutic effects in various diseases.
The uniqueness of 5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one lies in its combination of these functional groups, which may confer distinct biological properties and therapeutic potential.
Properties
Molecular Formula |
C23H17Cl2N3O3S |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
(5Z)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dichlorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H17Cl2N3O3S/c1-12-8-14(13(2)28(12)15-6-7-18-19(10-15)31-11-30-18)9-20-22(29)27-23(32-20)26-17-5-3-4-16(24)21(17)25/h3-10H,11H2,1-2H3,(H,26,27,29)/b20-9- |
InChI Key |
WVVAPNUXIQRNNE-UKWGHVSLSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)/C=C\4/C(=O)NC(=NC5=C(C(=CC=C5)Cl)Cl)S4 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C=C4C(=O)NC(=NC5=C(C(=CC=C5)Cl)Cl)S4 |
Origin of Product |
United States |
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